Fmoc-Nhser(Tbu)-OH

Description

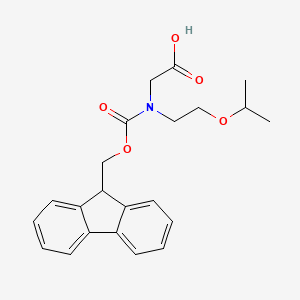

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(2-propan-2-yloxyethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-15(2)27-12-11-23(13-21(24)25)22(26)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLATBTXCRRWKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Ser(tBu)-OH: A Technical Guide for Researchers

Fmoc-Ser(tBu)-OH , or N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine, is a pivotal building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its strategic use of orthogonal protecting groups—the base-labile Fmoc group for the α-amino group and the acid-labile tert-butyl (tBu) group for the serine hydroxyl side chain—allows for the precise and sequential assembly of amino acids into complex peptide chains. This guide provides an in-depth overview of its structure, properties, and application in SPPS, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Fmoc-Ser(tBu)-OH is a white to light yellow crystalline powder.[1] A comprehensive summary of its key quantitative data is presented below, offering a clear comparison of its molecular and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C22H25NO5 | [1][2][3][4] |

| Molecular Weight | 383.44 g/mol | [1][2][3][4] |

| Appearance | White to light yellow crystal powder | [1] |

| Melting Point | 127-131 °C | [1] |

| Optical Activity ([α]20/D) | +25.5±1°, c = 1% in ethyl acetate | [2][5] |

| Storage Temperature | 2-8°C | [2][3][5] |

Chemical Structure and Synthesis

The chemical structure of Fmoc-Ser(tBu)-OH features a central serine residue. The α-amino group is protected by the bulky Fmoc group, which is stable under acidic conditions but readily removed by a base, typically piperidine. The hydroxyl group of the serine side chain is protected by a tert-butyl ether, which is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA). This orthogonality is fundamental to the Fmoc/tBu strategy in SPPS.

Caption: Chemical structure of Fmoc-Ser(tBu)-OH.

The synthesis of Fmoc-Ser(tBu)-OH can be achieved through a multi-step process. One common route involves the esterification of L-serine, followed by the introduction of the tert-butyl protecting group onto the hydroxyl side chain, saponification of the ester, and finally, the attachment of the Fmoc group to the α-amino group.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(tBu)-OH is a standard reagent for incorporating serine residues into a growing peptide chain during SPPS.[6][7] The general workflow of SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and another washing step. This cycle is repeated until the desired peptide sequence is assembled.

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

Below are detailed methodologies for the key steps involving Fmoc-Ser(tBu)-OH in manual SPPS. These protocols are illustrative and may require optimization based on the specific peptide sequence and scale of the synthesis.

1. Fmoc Group Deprotection

This procedure removes the N-terminal Fmoc protecting group from the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

-

Reagents:

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

-

Procedure:

-

Wash the peptide-resin with DMF (3 x 10 mL/g of resin).

-

Add the 20% piperidine in DMF solution to the resin (10 mL/g of resin).

-

Agitate the mixture at room temperature for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution (10 mL/g of resin).

-

Agitate the mixture for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to remove all traces of piperidine.

-

A small sample of the resin can be tested with a ninhydrin test to confirm the presence of a free primary amine.

-

2. Coupling of Fmoc-Ser(tBu)-OH

This protocol describes the activation of the carboxylic acid of Fmoc-Ser(tBu)-OH and its subsequent coupling to the free N-terminal amine of the resin-bound peptide. The use of HBTU/DIPEA is a common and efficient method.

-

Reagents:

-

Fmoc-Ser(tBu)-OH (3-4 equivalents relative to resin loading)

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-4 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)

-

DMF

-

-

Procedure:

-

In a separate vessel, dissolve Fmoc-Ser(tBu)-OH and HBTU in DMF.

-

Add DIPEA to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution will typically change color.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test. A negative test (no color change) indicates complete coupling.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g of resin) and then with Dichloromethane (DCM) (3 x 10 mL/g of resin) to prepare for the next deprotection cycle or final cleavage.

-

3. Final Cleavage and Side-Chain Deprotection

This final step cleaves the synthesized peptide from the solid support and simultaneously removes the tert-butyl side-chain protecting group from the serine residue(s).

-

Reagents:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (scavenger)

-

Water

-

Cold diethyl ether

-

-

Procedure:

-

Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

Fmoc-Ser(tBu)-OH is an indispensable reagent for modern peptide synthesis. Its well-defined structure and the orthogonal nature of its protecting groups enable the reliable and efficient construction of complex peptides. A thorough understanding of its properties and the experimental protocols for its use is crucial for researchers aiming to synthesize high-quality peptides for a wide range of applications, from basic research to therapeutic development.

References

- 1. drivehq.com [drivehq.com]

- 2. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. scienceopen.com [scienceopen.com]

- 7. chemrxiv.org [chemrxiv.org]

A Comprehensive Guide to the Synthesis and Purification of Fmoc-Ser(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of N-α-Fmoc-O-tert-butyl-L-serine, commonly known as Fmoc-Ser(tBu)-OH. This crucial amino acid derivative is a fundamental building block in modern solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and other advanced applications. This document outlines a robust multi-step synthesis protocol, detailed purification methodologies, and a summary of key analytical data.

Introduction

Fmoc-Ser(tBu)-OH is an essential reagent in peptide chemistry, where the fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, and the tert-butyl (tBu) group safeguards the hydroxyl side chain of the serine residue. This orthogonal protection strategy is central to the widely-used Fmoc-based SPPS, allowing for the sequential addition of amino acids to a growing peptide chain with high fidelity. The tBu group's stability in the basic conditions used for Fmoc removal and its lability in the final acidic cleavage step ensures the integrity of the serine hydroxyl group throughout the synthesis. The quality and purity of Fmoc-Ser(tBu)-OH are paramount, as impurities can lead to the formation of deletion or modified peptide sequences, complicating purification and compromising the final product's efficacy and safety.

Synthesis of Fmoc-Ser(tBu)-OH

The synthesis of Fmoc-Ser(tBu)-OH is a multi-step process that begins with the readily available amino acid L-serine. The overall synthetic pathway involves four key transformations: esterification of the carboxylic acid, protection of the hydroxyl group via tert-butylation, saponification of the ester, and finally, protection of the α-amino group with the Fmoc moiety.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of Fmoc-Ser(tBu)-OH.

Detailed Experimental Protocols

Synthesis of L-Serine Methyl Ester Hydrochloride

This initial step protects the carboxylic acid of L-serine as a methyl ester.

-

Reagents: L-Serine, Anhydrous Methanol, Thionyl Chloride (SOCl₂).

-

Procedure:

-

Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cool the mixture in an ice bath to 0°C.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred for 15-36 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is triturated with diethyl ether or methyl tertiary butyl ether to yield L-serine methyl ester hydrochloride as a white solid, which is then collected by filtration and dried under vacuum.

-

Synthesis of O-tert-Butyl-L-Serine Methyl Ester

The hydroxyl group of the serine methyl ester is protected with a tert-butyl group.

-

Reagents: L-Serine Methyl Ester Hydrochloride, Dioxane or Dichloromethane, Isobutene or tert-Butyl Acetate, p-Toluenesulfonic Acid (catalyst).

-

Procedure:

-

Dissolve L-serine methyl ester hydrochloride in dioxane or dichloromethane in a pressure vessel.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Introduce isobutene gas into the solution or add tert-butyl acetate.

-

Seal the vessel and stir the reaction mixture at room temperature for 48-96 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure to yield the crude O-tert-butyl-L-serine methyl ester.

-

Synthesis of O-tert-Butyl-L-Serine

The methyl ester is hydrolyzed to the free carboxylic acid.

-

Reagents: O-tert-Butyl-L-Serine Methyl Ester, Sodium Hydroxide (NaOH) solution.

-

Procedure:

-

Dissolve the crude O-tert-butyl-L-serine methyl ester in a suitable solvent such as methanol or acetone.

-

Add a 10% aqueous solution of sodium hydroxide and stir the mixture at a controlled temperature (e.g., 5°C) for 1-5 hours.

-

Monitor the saponification by TLC.

-

Upon completion, the resulting solution containing O-tert-butyl-L-serine is used directly in the next step.

-

Synthesis of Fmoc-Ser(tBu)-OH

The final step involves the protection of the α-amino group with the Fmoc group.[1]

-

Reagents: O-tert-Butyl-L-Serine solution, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), Acetonitrile, Sodium Bicarbonate or other suitable base.

-

Procedure:

-

To the aqueous solution of O-tert-butyl-L-serine, add a solution of Fmoc-OSu or Fmoc-Cl dissolved in a solvent like acetonitrile.[1]

-

Maintain the pH of the reaction mixture in the basic range (pH 8-9) by the addition of a base such as sodium bicarbonate.

-

Stir the reaction at room temperature for 2-5 hours.[1]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.[1]

-

Extract the product with an organic solvent such as dichloromethane.[1]

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-Ser(tBu)-OH.

-

Purification of Fmoc-Ser(tBu)-OH

The final purity of Fmoc-Ser(tBu)-OH is critical for its successful application in peptide synthesis. The primary method for purification is recrystallization.

Recrystallization Protocol

-

Solvent: Toluene.[2]

-

Procedure:

-

Charge the crude Fmoc-Ser(tBu)-OH into a flask and add toluene (approximately 6 mL per gram of crude product).[2]

-

Heat the mixture to 50°C with stirring and maintain this temperature for 1 hour to dissolve the solid.[2]

-

Cool the solution to 30 ± 5°C and continue stirring for about 2 hours to allow for crystallization.[2]

-

Collect the purified crystals by filtration.

-

Wash the crystals with cold toluene.

-

Dry the purified Fmoc-Ser(tBu)-OH under vacuum at 50°C.[2]

-

Data Presentation

The following table summarizes key quantitative data for Fmoc-Ser(tBu)-OH obtained from various sources.

| Parameter | Value | Reference(s) |

| Synthesis Yield | ||

| Overall Yield | ~61.5% | [1] |

| Purification | ||

| Yield after Toluene Recrystallization | ~74% | [2] |

| Purity | ||

| HPLC Purity | ≥98.0%, ≥99.0%, ≥99.31% | [1][3] |

| Enantiomeric Purity (Chiral HPLC) | ≥99.8% | [3] |

| Physicochemical Properties | ||

| Melting Point | 128.8-131.1 °C | [1] |

| Optical Rotation ([α]20/D) | +23.9° to +25.5° ± 1° (c=1 in ethyl acetate) | [1] |

| Molecular Formula | C₂₂H₂₅NO₅ | [4] |

| Molecular Weight | 383.44 g/mol | [4] |

Conclusion

The synthesis and purification of Fmoc-Ser(tBu)-OH require a well-defined, multi-step process with careful control over reaction conditions and rigorous purification. The protocols outlined in this guide provide a robust framework for obtaining high-purity Fmoc-Ser(tBu)-OH suitable for demanding applications in peptide synthesis. Adherence to these methods will enable researchers and drug development professionals to produce high-quality peptides, thereby advancing their scientific and therapeutic objectives. The common impurities to be aware of include dipeptides and free amino acids, which can be minimized by using high-quality reagents and appropriate purification techniques.[5]

References

A Technical Guide to N-alpha-Fmoc-O-tert-butyl-L-serine

CAS Number: 71989-33-8

Synonyms: Fmoc-L-Ser(tBu)-OH, N-Fmoc-O-t-butyl-L-serine

This document provides an in-depth technical overview of N-alpha-Fmoc-O-tert-butyl-L-serine, a critical amino acid derivative for researchers, chemists, and professionals involved in peptide synthesis and drug development. It serves as an essential building block in the assembly of peptides and peptide-based therapeutics.[1][2][3]

Physicochemical Properties

N-alpha-Fmoc-O-tert-butyl-L-serine is a white to light yellow crystalline powder.[4] Its key properties are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source |

| CAS Number | 71989-33-8 | [1][2] |

| Molecular Formula | C₂₂H₂₅NO₅ | [1][2] |

| Molecular Weight | 383.4 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 125 - 140 °C | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

| Optical Rotation | [a]D²⁰ = +25 ±3º (c=1 in EtOAc) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] | |

| Storage | Store refrigerated (0 - 8°C) and desiccated. | [1][5] |

Core Applications and Orthogonal Protection Strategy

The primary application of Fmoc-Ser(tBu)-OH is as a protected amino acid building block in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its structure is designed around an orthogonal protection scheme, which is fundamental to the success of modern Fmoc-based peptide synthesis.[6][7]

-

N-alpha-Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino terminus. It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7] This allows for the sequential addition of amino acids to the N-terminus of the growing peptide chain.

-

O-tert-butyl Group: The tert-butyl (tBu) group protects the hydroxyl side chain of the serine residue. This group is stable to the basic conditions used for Fmoc removal but is labile to strong acids.[2][8] It is typically removed during the final cleavage step from the solid support resin, using reagents like trifluoroacetic acid (TFA).[8]

This dual-protection strategy ensures that the reactive side chain of serine does not interfere with the peptide bond formation during the coupling steps.[6] This precise control is crucial in the development of peptide-based therapeutics, where specific amino acid sequences are required for biological activity.[1][3]

Caption: Orthogonal protection and deprotection of Fmoc-Ser(tBu)-OH.

Experimental Protocol: Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an Fmoc-Ser(tBu)-OH residue into a peptide chain during automated or manual SPPS. This cycle is repeated for each amino acid in the sequence.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-Ser(tBu)-OH

-

Deprotection Solution: 20% piperidine in DMF

-

Coupling/Activation Reagents:

-

Option A: N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt)

-

Option B: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-Diisopropylethylamine (DIEA)

-

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

The SPPS Cycle

-

Resin Preparation: The solid support resin (e.g., Wang or Rink Amide) with the nascent peptide chain is swelled in DMF within a reaction vessel.

-

N-alpha-Fmoc Deprotection:

-

The terminal Fmoc group on the resin-bound peptide is removed by treating it with the deprotection solution (20% piperidine in DMF).

-

This reaction is typically performed for 5-20 minutes to expose the free primary amine.

-

The resin is then thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

-

Fmoc-Ser(tBu)-OH Coupling:

-

In a separate vessel, Fmoc-Ser(tBu)-OH (typically 2-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with coupling reagents.[9]

-

Using DIC/HOBt: The Fmoc-amino acid is reacted with equivalent amounts of DIC and HOBt.[9]

-

Using HATU/DIEA: The Fmoc-amino acid is dissolved with HATU, and the reaction is initiated by the addition of the base DIEA.

-

-

The activated Fmoc-Ser(tBu)-OH solution is added to the reaction vessel containing the deprotected resin.

-

The coupling reaction proceeds for 30-60 minutes at room temperature with agitation.[10] A completion test (e.g., Kaiser test) can be performed.[10]

-

-

Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and by-products, yielding the elongated peptide chain, now one residue longer and N-terminally protected with the Fmoc group from the serine derivative.

-

Final Cleavage and Side-Chain Deprotection:

-

Once the entire peptide sequence is assembled, the peptide is cleaved from the resin.

-

A cleavage cocktail, most commonly containing a high concentration of Trifluoroacetic Acid (TFA), is used.

-

This strong acid simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tert-butyl ether from the serine residue(s).[2][8]

-

Caption: Standard workflow for Fmoc-SPPS incorporating Fmoc-Ser(tBu)-OH.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. FMOC-O-tert-Butyl-L-serine | 71989-33-8 [chemicalbook.com]

- 5. L-Serine-ð-Fmoc, ð-ð¡-butyl ether (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-8167-0.25 [isotope.com]

- 6. peptide.com [peptide.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. academic.oup.com [academic.oup.com]

- 10. rsc.org [rsc.org]

Solubility of Fmoc-Ser(tBu)-OH in DMF and NMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Ser(tBu)-OH in two commonly used solvents in peptide synthesis, Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This document also outlines a general experimental protocol for solubility determination and illustrates the role of this protected amino acid in the standard solid-phase peptide synthesis (SPPS) workflow.

Core Topic: Solubility Profile of Fmoc-Ser(tBu)-OH

Fmoc-Ser(tBu)-OH, or N-α-Fmoc-O-tert-butyl-L-serine, is a crucial building block in solid-phase peptide synthesis. Its solubility in organic solvents is a critical parameter for efficient coupling reactions and overall synthesis success. Generally, protected amino acids exhibit good solubility in polar aprotic solvents, and Fmoc-Ser(tBu)-OH is no exception.

Data Presentation: Solubility in DMF and NMP

| Solvent | Concentration | Observation | Molar Concentration (Approx.) | Source Citation |

| Dimethylformamide (DMF) | 25 mmole in 50 ml | Clearly soluble | 0.5 M | |

| Dimethylformamide (DMF) | 1 mmole in 2 ml | Clearly soluble | 0.5 M | [1] |

| N-Methyl-2-pyrrolidone (NMP) | Not Specified | Generally soluble | - | [2][3] |

It is important to note that NMP is often used as a substitute for DMF in peptide synthesis due to its similar properties as a polar aprotic solvent and, in some cases, its ability to disrupt peptide aggregation more effectively.[2][3]

Experimental Protocols

Determining the Solubility of Fmoc-Ser(tBu)-OH

The following is a generalized experimental protocol for determining the solubility of a protected amino acid such as Fmoc-Ser(tBu)-OH.

Objective: To determine the saturation solubility of Fmoc-Ser(tBu)-OH in a given solvent (e.g., DMF or NMP) at a specific temperature.

Materials:

-

Fmoc-Ser(tBu)-OH

-

Solvent of interest (DMF or NMP, high purity)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of Fmoc-Ser(tBu)-OH into several vials.

-

Add a precise volume of the solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the solutions vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of Fmoc-Ser(tBu)-OH in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. The result can be expressed in mg/mL or moles/liter (M).

-

Mandatory Visualization

Workflow for Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis

The following diagram illustrates the logical workflow of incorporating Fmoc-Ser(tBu)-OH into a growing peptide chain during solid-phase peptide synthesis (SPPS).

Caption: Workflow of Fmoc-Ser(tBu)-OH incorporation in SPPS.

This workflow highlights the key steps of Fmoc deprotection, washing, coupling of the protected serine residue, and subsequent washing. An optional capping step can be included to block any unreacted amino groups before proceeding to the next cycle. The entire process is repeated for each amino acid in the peptide sequence. The tert-butyl (tBu) protecting group on the serine side chain remains intact throughout the synthesis and is typically removed during the final cleavage from the resin.[4]

References

An In-Depth Technical Guide to the Proper Storage and Stability of Fmoc-Ser(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to proper storage and handling protocols is paramount to ensure the integrity, purity, and reactivity of this reagent, thereby safeguarding the quality and success of peptide synthesis campaigns.

Summary of Recommended Storage Conditions

The stability of Fmoc-Ser(tBu)-OH is dependent on its physical state (solid or in solution) and the storage environment. The following table summarizes the recommended conditions based on supplier data sheets and general laboratory best practices.

| Form | Recommended Storage Temperature | Additional Recommendations |

| Solid | 2°C to 8°C | Store in a tightly sealed container in a dry, dark place. Protect from moisture. |

| Room Temperature | Acceptable for short-term storage, provided the environment is dry and protected from light. Long-term storage at room temperature is not ideal. | |

| Solution | -20°C | For mid-term storage (up to 1 year). Aliquot to avoid repeated freeze-thaw cycles. |

| -80°C | For long-term storage (up to 2 years). Aliquot to avoid repeated freeze-thaw cycles. |

Stability Profile of Fmoc-Ser(tBu)-OH

While extensive public data from formal, long-term stability studies under various ICH conditions (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) for Fmoc-Ser(tBu)-OH is limited, its stability can be inferred from its chemical structure and its widespread successful use in automated and manual peptide synthesis.

Solid-State Stability

When stored under recommended conditions (2-8°C, dry, and dark), solid Fmoc-Ser(tBu)-OH is generally considered to be stable for extended periods. The primary concerns for the solid material are exposure to moisture and high temperatures.

-

Hydrolysis: The Fmoc protecting group is susceptible to base-catalyzed hydrolysis. While the solid is not in a basic environment, the presence of moisture can facilitate slow degradation over time.

-

Thermal Degradation: Elevated temperatures can lead to the degradation of the molecule. While specific degradation pathways at elevated temperatures are not well-documented in publicly available literature, it is a standard practice to store such reagents at refrigerated temperatures to minimize any potential thermal decomposition.

Solution Stability

Fmoc-Ser(tBu)-OH is significantly less stable in solution compared to its solid form, particularly in protic or basic solvents.

-

Deprotection in Solution: The Fmoc group is labile to basic conditions. In solutions, especially those containing amines (e.g., residual piperidine in DMF from previous synthesis steps) or prepared in nucleophilic solvents, gradual deprotection can occur, leading to the formation of the free amine, H-Ser(tBu)-OH.

-

Solvent Purity: The purity of the solvent is critical. The presence of impurities in solvents like DMF can accelerate the degradation of the Fmoc-amino acid. It is recommended to use high-purity, peptide-synthesis-grade solvents.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles of solutions can lead to degradation and should be avoided by storing the solution in aliquots.

Potential Degradation Pathways and Impurities

Understanding the potential degradation pathways is crucial for troubleshooting and ensuring the quality of the synthesized peptides.

Fmoc Group Cleavage

The most common degradation pathway involves the cleavage of the Fmoc group, which is a base-catalyzed elimination reaction. This results in the formation of dibenzofulvene (DBF) and the free amino acid.

Caption: Fmoc deprotection pathway.

Racemization

During the activation step of peptide coupling, particularly with certain activating reagents and bases, there is a risk of racemization at the α-carbon of the amino acid. For Fmoc-Ser(tBu)-OH, the use of diisopropylethylamine (DIPEA) as a base has been reported to potentially induce racemization. The use of less hindered bases like collidine may mitigate this side reaction.

Formation of Dehydroalanine

Under certain conditions, particularly with a C-terminal cysteine, a base-catalyzed elimination of the protected sulfhydryl group can lead to the formation of a dehydroalanine residue. While this is more relevant to cysteine, similar β-elimination reactions can be a concern for serine derivatives under harsh basic conditions.

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential to accurately determine the purity and degradation of Fmoc-Ser(tBu)-OH. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating Fmoc-Ser(tBu)-OH from its potential degradation products and impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution:

-

A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic components. The exact gradient profile would need to be optimized.

Detection:

-

UV detection at a wavelength where the Fmoc group has strong absorbance, typically around 265 nm or 301 nm.

Sample Preparation:

-

Accurately weigh and dissolve Fmoc-Ser(tBu)-OH in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting samples of Fmoc-Ser(tBu)-OH to various stress conditions:

-

Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid material to dry heat.

-

Photostability: Expose the solid material and solutions to UV and visible light as per ICH Q1B guidelines.

The chromatograms from the stressed samples should show resolution between the main peak of Fmoc-Ser(tBu)-OH and any degradation product peaks.

Logical Workflow for Storage and Handling

The following diagram illustrates a logical workflow for the proper storage and handling of Fmoc-Ser(tBu)-OH to maintain its quality and ensure reliable performance in peptide synthesis.

Caption: Workflow for Fmoc-Ser(tBu)-OH storage and handling.

Conclusion

The chemical integrity of Fmoc-Ser(tBu)-OH is fundamental to the successful synthesis of high-quality peptides. By adhering to the storage and handling guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize degradation, ensure lot-to-lot consistency, and achieve reliable and reproducible results in their peptide synthesis endeavors. The implementation of a robust stability-indicating analytical method is also a critical component of a comprehensive quality control strategy for this essential reagent.

Interpreting the ¹H NMR Spectrum of Fmoc-Ser(tBu)-OH: A Technical Guide

Introduction

N-α-Fmoc-O-tert-butyl-L-serine, commonly abbreviated as Fmoc-Ser(tBu)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, while the tert-butyl (tBu) group protects the side-chain hydroxyl group of serine. This dual protection strategy is fundamental to modern peptide chemistry. Verifying the structural integrity and purity of this amino acid derivative is paramount before its use in synthesis, and proton nuclear magnetic resonance (¹H NMR) spectroscopy is the primary analytical tool for this purpose. This guide provides an in-depth interpretation of the ¹H NMR spectrum of Fmoc-Ser(tBu)-OH, complete with expected chemical shifts, coupling patterns, and a standard experimental protocol.

Chemical Structure and Proton Environments

The ¹H NMR spectrum of Fmoc-Ser(tBu)-OH can be divided into three main regions corresponding to the protons of the Fmoc group, the serine backbone, and the tert-butyl protecting group. Each of these regions displays characteristic signals that confirm the molecule's identity.

¹H NMR Data Summary

The following table summarizes the expected chemical shifts (δ), multiplicities, and integration values for the protons of Fmoc-Ser(tBu)-OH. These values are representative and can exhibit minor variations depending on the solvent, concentration, and spectrometer frequency used. The data is typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| tert-Butyl (9H) | H-tBu | ~ 1.1 - 1.3 | Singlet (s) | 9H | N/A |

| Serine β-CH₂ (2H) | H-β, H-β' | ~ 3.5 - 3.9 | Multiplet (m) | 2H | J(β,β') ≈ 9.0, J(α,β) ≈ 3.5 |

| Serine α-CH (1H) | H-α | ~ 4.3 - 4.6 | Multiplet (m) | 1H | J(α,β) ≈ 3.5, J(α,NH) ≈ 8.0 |

| Fmoc CH (1H) | H-9 | ~ 4.2 - 4.3 | Triplet (t) | 1H | J(9,CH₂) ≈ 7.0 |

| Fmoc CH₂ (2H) | H-CH₂ | ~ 4.4 - 4.5 | Doublet (d) | 2H | J(CH₂,9) ≈ 7.0 |

| Amide NH (1H) | NH | ~ 5.5 - 6.0 | Doublet (d) | 1H | J(NH,α) ≈ 8.0 |

| Fmoc Aromatic (8H) | H-Ar | ~ 7.2 - 7.8 | Multiplet (m) | 8H | N/A |

Detailed Spectral Interpretation

-

Aliphatic Region (1.0 - 4.0 ppm):

-

tert-Butyl Group (H-tBu): The most upfield and prominent signal is a sharp singlet around 1.1-1.3 ppm, integrating to nine protons. This peak is characteristic of the tert-butyl ether protecting group on the serine side chain.

-

Serine β-Protons (H-β, H-β'): The two protons on the β-carbon of serine are diastereotopic, meaning they are chemically non-equivalent. They typically appear as a multiplet between 3.5 and 3.9 ppm. Their coupling to each other (geminal coupling) and to the α-proton (vicinal coupling) results in a complex splitting pattern.

-

-

Fmoc and α-Proton Region (4.0 - 6.0 ppm):

-

Fmoc H-9 and CH₂: The protons of the fluorenyl group directly attached to the carbamate linker appear in this region. The single proton at position 9 (H-9) typically resonates as a triplet around 4.2-4.3 ppm due to coupling with the adjacent CH₂ group. The two protons of the CH₂ group appear as a doublet around 4.4-4.5 ppm, coupling with the H-9 proton.

-

Serine α-Proton (H-α): The proton on the α-carbon of the serine backbone is found between 4.3 and 4.6 ppm. It typically appears as a multiplet due to coupling with the β-protons and the amide (NH) proton.

-

Amide Proton (NH): The amide proton signal, often a doublet due to coupling with the α-proton, is typically observed between 5.5 and 6.0 ppm in CDCl₃. Its chemical shift can be broad and is highly dependent on solvent, concentration, and temperature.

-

-

Aromatic Region (7.0 - 8.0 ppm):

-

Fmoc Aromatic Protons (H-Ar): The eight protons of the fluorene ring system resonate in the aromatic region. They typically appear as a series of multiplets between 7.2 and 7.8 ppm. The two protons adjacent to the five-membered ring are often the most downfield.

-

Experimental Protocols

A standardized protocol is essential for obtaining a high-quality and reproducible ¹H NMR spectrum.

Sample Preparation:

-

Weigh approximately 5-10 mg of Fmoc-Ser(tBu)-OH directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). MedChemExpress notes that the compound is soluble in DMSO at ≥ 100 mg/mL[1].

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers can also reference to the residual solvent peak).

-

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

NMR Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.[2]

-

Experiment: A standard one-dimensional proton experiment (e.g., zg30 pulse program on a Bruker instrument).

-

Temperature: 298 K (25 °C).[3]

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should be referenced to TMS at 0.00 ppm or the residual solvent signal.

Visualization of Structure and Workflow

The following diagrams illustrate the chemical structure with key proton environments and a general workflow for NMR analysis.

Caption: Chemical structure of Fmoc-Ser(tBu)-OH with key proton groups annotated to their ¹H NMR regions.

Caption: Standard experimental workflow for ¹H NMR analysis of Fmoc-Ser(tBu)-OH.

Conclusion

The ¹H NMR spectrum of Fmoc-Ser(tBu)-OH provides a definitive fingerprint for its structural verification. By carefully analyzing the distinct signals from the tert-butyl, serine, and Fmoc moieties, researchers can confirm the identity, integrity, and purity of this essential reagent. The characteristic singlet of the tBu group, the complex multiplets of the serine and Fmoc aliphatic protons, and the well-defined aromatic signals collectively ensure that the material is suitable for its intended use in high-purity peptide synthesis.

References

The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. Among these, the tert-butyl (tBu) group plays a crucial role as a steadfast guardian of the hydroxyl functionality of serine residues. This in-depth technical guide elucidates the function of the tBu protecting group on serine, providing a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides. We will delve into its application in the widely adopted Fmoc/tBu orthogonal strategy, present quantitative data on its stability and cleavage, detail experimental protocols, and illustrate key workflows.

The Core Function: Preventing Unwanted Reactivity

The primary role of the tert-butyl group, when attached to the side chain hydroxyl of a serine residue (Ser(tBu)), is to prevent its participation in undesirable side reactions during peptide chain elongation.[1] The hydroxyl group of serine is nucleophilic and, if left unprotected, can be acylated during the coupling of subsequent amino acids, leading to the formation of branched peptides and other impurities.

The tBu group, a bulky alkyl ether, effectively masks this reactivity. Its chemical stability is a key feature of the elegant Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[1] In this strategy, the N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile groups like tBu protect reactive side chains.[1] This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation using a mild base, typically piperidine, without affecting the tBu protection on serine.[1]

Quantitative Data on Stability and Deprotection

The efficacy of a protecting group is defined by its stability under conditions where it should remain intact and its facile removal when desired. The tBu group on serine exhibits excellent stability to the basic conditions used for Fmoc deprotection, while being readily cleaved by strong acids.

Table 1: Stability of Ser(tBu) under Basic Conditions

| Reagent/Condition | Temperature | Duration | % Cleavage of tBu group | Reference |

| 20% Piperidine in DMF | Room Temperature | 20 minutes | Not detected | [2] |

| 2% DBU / 2% Piperidine in DMF | Room Temperature | Not specified | Endurable for SPPS | [2] |

Table 2: Efficacy of Different TFA Cocktails for Ser(tBu) Deprotection

| Cleavage Cocktail (v/v) | Temperature | Duration | Outcome | Reference |

| TFA / TIS / H₂O (95:2.5:2.5) | Room Temperature | 1-3 hours | Complete deprotection | [3] |

| Reduced TFA content | Room Temperature | Not specified | Incomplete removal of tBu group | [3] |

| TFA / TFMSA / TIS / H₂O (89:1:2.5:7.5) | Room Temperature | 30 minutes | Increased side reactions (S-t-butylation of Cys) | [3] |

Table 3: Common Side Reactions Involving Ser(tBu) and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy | Reference |

| t-Butylation | The t-butyl cation generated during deprotection can alkylate nucleophilic residues like Cysteine (Cys) and Tryptophan (Trp). | Use of scavenger cocktails containing reagents like triisopropylsilane (TIS), water, and thioanisole to trap the t-butyl cations. | [3][4] |

| Incomplete Deprotection | Insufficient acid strength or reaction time can lead to incomplete removal of the tBu group. | Use of high concentration of TFA (e.g., 95%) and adequate reaction time (typically 1-3 hours). | [3] |

Experimental Protocols

Synthesis of Fmoc-Ser(tBu)-OH

This protocol is adapted from a patented synthetic method.[5]

-

Esterification of Serine: L-serine is reacted with methanol in the presence of thionyl chloride at 0°C to room temperature for 15-36 hours to yield L-serine methyl ester hydrochloride.

-

Tert-butylation: The L-serine methyl ester hydrochloride is then reacted with isobutene in dichloromethane under the catalysis of p-toluenesulfonic acid for 48-96 hours to afford (S)-O-tert-butyl serine methyl ester tosylate.

-

Saponification: The methyl ester is saponified using 10% sodium carbonate for 20-25 hours to yield (S)-O-tert-butyl serine.

-

Fmoc Protection: Finally, (S)-O-tert-butyl serine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) in the presence of a base for 20-25 hours to yield the final product, Fmoc-Ser(tBu)-OH.

Cleavage and Deprotection of a Ser(tBu)-Containing Peptide from Solid Support

This is a general protocol for the final cleavage and deprotection step in Fmoc/tBu SPPS.

-

Resin Preparation: The peptide-resin is washed thoroughly with dichloromethane (DCM) and dried under vacuum.

-

Cleavage Cocktail Preparation: A cleavage cocktail is freshly prepared. A common and effective cocktail for peptides containing Ser(tBu) is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides also containing other sensitive residues like Cys or Trp, scavengers such as 1,2-ethanedithiol (EDT) or thioanisole may be added.[3][6]

-

Cleavage Reaction: The cleavage cocktail is added to the dried peptide-resin (typically 10 mL per gram of resin). The mixture is incubated at room temperature with occasional swirling for 1-3 hours.

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is precipitated by adding cold diethyl ether (typically 10 times the volume of the filtrate).

-

Peptide Isolation: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and then dried under vacuum.

Visualizing the Workflow: Fmoc/tBu Solid-Phase Peptide Synthesis

The following diagram illustrates the logical workflow of incorporating a Ser(tBu) residue into a growing peptide chain during Fmoc/tBu solid-phase peptide synthesis.

Caption: Workflow for incorporating Ser(tBu) in Fmoc/tBu SPPS.

Conclusion

The tert-butyl protecting group for the serine side chain is an indispensable tool in modern peptide synthesis, particularly within the robust and versatile Fmoc/tBu orthogonal strategy. Its stability to basic conditions and lability to strong acids allow for the precise and efficient synthesis of complex serine-containing peptides. A thorough understanding of its function, stability, and the nuances of its cleavage is essential for researchers and drug development professionals aiming to produce high-quality peptides for therapeutic and research applications. The careful selection of cleavage cocktails and scavengers is critical to minimize side reactions and maximize the yield and purity of the final product. As the demand for sophisticated peptide-based therapeutics continues to grow, the strategic application of protecting groups like tBu on serine will remain a cornerstone of successful peptide drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Compatibility study of Merrifield linker in Fmoc strategy peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]

- 6. Bot Detection [iris-biotech.de]

A Technical Deep Dive: Comparing Fmoc and Boc Protection Strategies in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of these vital biomolecules. At the heart of SPPS lies the use of protecting groups to ensure the stepwise and specific formation of peptide bonds. Two strategies have dominated the field: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protection schemes. This in-depth technical guide provides a comprehensive comparison of these two core methodologies, offering insights into their chemical principles, practical applications, and associated challenges to aid researchers in selecting the optimal strategy for their synthetic goals.

The Fundamental Principle: Orthogonality in SPPS

Successful solid-phase peptide synthesis hinges on the concept of "orthogonality," which dictates that the different protecting groups used can be selectively removed under distinct chemical conditions.[1][2] This allows for the precise unmasking of specific functional groups at each step of the synthesis without affecting other protected moieties. In SPPS, this primarily involves the selective removal of the temporary Nα-amino protecting group while the permanent side-chain protecting groups remain intact until the final cleavage from the solid support.[1][3]

The Fmoc/tBu Strategy: A Modern Mainstay

The Fmoc/tBu strategy has become the most widely used approach in modern SPPS due to its milder reaction conditions and true orthogonality.[][5]

Core Principles of Fmoc-SPPS

In this strategy, the Nα-amino group is protected by the base-labile Fmoc group, while the side-chain functional groups are typically protected by acid-labile groups such as tert-butyl (tBu).[1][] The synthesis cycle involves the selective removal of the Fmoc group with a mild base, followed by the coupling of the next Fmoc-protected amino acid.

The Chemistry of Fmoc Deprotection

Fmoc deprotection is achieved via a β-elimination reaction initiated by a secondary amine, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7] The base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine and dibenzofulvene (DBF). The secondary amine also acts as a scavenger for the reactive DBF byproduct.[8]

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine, commonly known as Fmoc-Ser(tBu)-OH, in solid-phase peptide synthesis (SPPS). This document outlines its primary applications, details potential side reactions and mitigation strategies, and provides step-by-step experimental protocols for its use in both manual and automated synthesis.

Introduction to Fmoc-Ser(tBu)-OH in SPPS

Fmoc-Ser(tBu)-OH is a critical building block in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal protection strategy.[1] The Fmoc group provides temporary protection of the α-amino group and is readily removed by a mild base, typically piperidine.[2] The tert-butyl (tBu) ether protects the hydroxyl side chain of serine and is stable to the basic conditions used for Fmoc deprotection but is easily cleaved with strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3] This orthogonality ensures the selective deprotection and coupling of amino acids, enabling the synthesis of complex peptide sequences with high fidelity.

Key Attributes of Fmoc-Ser(tBu)-OH:

-

High Purity: Commercially available Fmoc-Ser(tBu)-OH generally boasts high HPLC and enantiomeric purity (≥99.0% and ≥99.8% respectively), which is crucial for minimizing the introduction of impurities into the final peptide product.[4]

-

Compatibility: It is compatible with a wide range of resins, coupling reagents, and solvents commonly used in Fmoc-SPPS.

-

Versatility: Its use is fundamental in the synthesis of peptides involved in various biological processes, including signaling pathways and as therapeutic agents.

Data Presentation: Performance and Purity

The efficiency of incorporating Fmoc-Ser(tBu)-OH and the purity of the resulting peptide are influenced by several factors, including the choice of coupling reagent and reaction times.

Table 1: Comparison of Coupling Reagent Performance in SPPS

A comparative study of different activators in the synthesis of various peptides demonstrated that reagents like COMU, HATU, and HCTU are highly effective, even with shorter coupling times. While this study did not focus exclusively on Fmoc-Ser(tBu)-OH, the findings are broadly applicable to standard amino acid couplings in Fmoc-SPPS.

| Coupling Reagent | Relative Performance (Short Coupling Times, ~1-2 min) | Relative Performance (Longer Coupling Times, ~5-15 min) | Key Considerations |

| COMU | Excellent | Excellent | Safer alternative to benzotriazole-based reagents, highly efficient.[5][6] |

| HATU | Excellent | Excellent | Very fast and efficient, but can be more expensive.[7][8] |

| HCTU | Very Good | Excellent | Highly efficient and cost-effective.[5] |

| PyBOP | Good (sequence-dependent) | Very Good | May show lower efficiency in difficult sequences with short coupling times.[5] |

| DIC/HOBt | Good | Very Good | A classic and cost-effective method, generally reliable.[7] |

Table 2: Purity of a Model Peptide Synthesized with Different Coupling Times

Data from a study on fast conventional Fmoc-SPPS illustrates the impact of coupling time on the purity of a model peptide. This provides a general indication of what to expect when optimizing the coupling of Fmoc-Ser(tBu)-OH.

| Peptide Sequence | Coupling Reagent | Coupling Time | Crude Peptide Purity (%) |

| Model Peptide 1 | HATU | 2 x 1 min | ~80% |

| Model Peptide 1 | HCTU | 2 x 15 min | ~83% |

| Model Peptide 2 | COMU | 2 x 1 min | ~77% |

| Model Peptide 2 | PyBOP | 2 x 1 min | ~48% |

| Model Peptide 2 | PyBOP | 2 x 15 min | ~75% |

Data adapted from a comparative study of different activators.[5] The exact purities are sequence-dependent.

Potential Side Reactions and Mitigation

While Fmoc-SPPS is a robust methodology, certain side reactions can occur, particularly with serine residues.

-

Racemization: The chiral integrity of the amino acid is crucial. While urethane-based protecting groups like Fmoc generally suppress racemization, the choice of base and activation method can influence its extent.[6] The use of N,N-diisopropylethylamine (DIPEA) has been shown to potentially induce racemization with Fmoc-Ser(tBu)-OH.[7]

-

N -> O Acyl Shift: In serine-containing peptides, an acid-catalyzed migration of the peptide backbone from the amide nitrogen to the hydroxyl group of serine can occur during deprotection with TFA.[9]

-

Mitigation: This is generally a minor side reaction under standard cleavage conditions but can be minimized by careful control of cleavage time and temperature.

-

-

Incomplete Coupling/Deprotection: Difficult sequences or aggregation of the growing peptide chain can hinder the accessibility of reagents, leading to deletion sequences.[10]

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Ser(tBu)-OH in manual and automated SPPS. Optimization may be required based on the specific peptide sequence and equipment.

This protocol is suitable for small-scale synthesis in a reaction vessel with a sintered glass frit.

1. Resin Swelling:

- Place the desired resin (e.g., Rink Amide, Wang resin, 0.1 mmol scale) in the reaction vessel.

- Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF (~5 mL) to the resin.

- Agitate for 3 minutes, then drain.

- Add a fresh solution of 20% piperidine in DMF (~5 mL) and agitate for 10-15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

- Perform a Kaiser test to confirm the presence of free primary amines.[11]

3. Coupling of Fmoc-Ser(tBu)-OH:

- In a separate vial, dissolve Fmoc-Ser(tBu)-OH (0.3-0.5 mmol, 3-5 equivalents) and a coupling reagent (e.g., HBTU, 0.3-0.5 mmol) in DMF (~2 mL).

- Add DIPEA (0.6-1.0 mmol, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature.

- Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

- Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the test is positive, a second coupling may be necessary.

4. Capping (Optional):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

- Wash the resin with DMF (3 x 5 mL).

5. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

- After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM, 3 x 5 mL) and dry it under vacuum.

- Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

- Add the cleavage cocktail (~5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Modern automated peptide synthesizers streamline the repetitive steps of SPPS. The following is a general outline of the steps programmed into an automated synthesizer.[12]

-

Resin Loading: The appropriate resin is loaded into the reaction vessel.

-

Solvent Washes: The synthesizer performs a series of washes with DMF to swell the resin and prepare it for synthesis.

-

Fmoc Deprotection Cycle:

-

Delivery of 20% piperidine in DMF.

-

Reaction for a programmed duration (e.g., 2 x 7 minutes).

-

Draining of the deprotection solution.

-

Extensive DMF washes to remove residual piperidine.

-

-

Coupling Cycle:

-

Delivery of the pre-dissolved Fmoc-Ser(tBu)-OH solution.

-

Delivery of the coupling reagent and activator base solutions.

-

In-situ activation and coupling for a programmed time (e.g., 30-60 minutes).

-

Draining of the coupling solution.

-

DMF washes.

-

-

Looping: The synthesizer repeats the deprotection and coupling cycles for all amino acids in the sequence.

-

Final Deprotection and Cleavage: These steps are typically performed manually following the synthesis, as described in the manual protocol.

Mandatory Visualizations

References

- 1. peptide.com [peptide.com]

- 2. lcms.cz [lcms.cz]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Ser(tBu)-OH [cem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. bachem.com [bachem.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. biomatik.com [biomatik.com]

- 12. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of Fmoc-Ser(tBu)-OH is a critical step in the solid-phase peptide synthesis (SPPS) of many biologically active peptides and therapeutic candidates. The bulky tert-butyl (tBu) protecting group on the serine side chain minimizes side reactions, but can also present steric challenges during coupling, potentially leading to incomplete reactions and the formation of deletion sequences. Furthermore, serine residues are known to be susceptible to racemization during activation, which can compromise the purity and biological activity of the final peptide.

The choice of coupling reagent and protocol is therefore paramount to achieving high coupling efficiency, minimizing racemization, and ensuring a high yield of the desired peptide. These application notes provide a comprehensive overview of recommended coupling reagents for Fmoc-Ser(tBu)-OH, supported by quantitative data where available, and detailed experimental protocols to guide researchers in their peptide synthesis endeavors.

Recommended Coupling Reagents: A Comparative Overview

A variety of coupling reagents are available for Fmoc-SPPS, each with its own mechanism of action, reactivity, and propensity for side reactions. The most common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.

Quantitative Data Summary

The selection of an appropriate coupling reagent should be based on a balance of coupling efficiency, reaction time, cost, and the minimization of side reactions, particularly racemization. The following table summarizes available quantitative data on the performance of various coupling reagents for the incorporation of Fmoc-Ser(tBu)-OH.

| Coupling Reagent/Method | Additive | Base | Racemization (% D-isomer) | Coupling Efficiency/Yield | Key Considerations |

| DIC | OxymaPure® | - | 1.8 [1] | High | Low racemization, cost-effective. Considered a very good method.[2] |

| HBTU | HOBt | DIPEA | 31.0 (at 55°C)[1] | Generally high | Prone to significant racemization, especially at elevated temperatures. |

| HATU | HOAt | DIPEA/Collidine | - | High | A very potent coupling reagent, often used for difficult couplings.[3] Can be prone to side reactions if used in excess. |

| PyBOP | - | DIPEA | - | High | A phosphonium salt-based reagent, generally effective with low racemization.[3] |

| COMU | - | DIPEA | - | Comparable to HATU[4] | A third-generation uronium reagent with high efficiency and a better safety profile than benzotriazole-based reagents.[5] |

| TBTU | HOBt | DIPEA/Collidine | - | High | A common and effective coupling reagent. |

Note: The level of racemization and coupling efficiency can be sequence-dependent and influenced by factors such as the nature of the N-terminal amino acid of the peptide-resin, solvent, temperature, and reaction time.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Ser(tBu)-OH using recommended reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: Low Racemization Coupling using DIC/OxymaPure®

This protocol is recommended for minimizing racemization during the incorporation of Fmoc-Ser(tBu)-OH.

Materials:

-

Fmoc-Ser(tBu)-OH

-

OxymaPure®

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, wash the resin with DMF (3 x 1 min).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct. Perform a Kaiser test to confirm the presence of a free primary amine.

-

Coupling Solution Preparation:

-

In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 1-2 minutes.

-

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the coupling progress using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is suitable for difficult couplings where high reactivity is required to overcome steric hindrance.

Materials:

-

Fmoc-Ser(tBu)-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Resin Preparation and Deprotection: Follow steps 1-3 as described in Protocol 1.

-

Coupling Solution Preparation:

-

In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA or Collidine (6 equivalents) to the solution.

-

-

Coupling Reaction: Add the coupling solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

-

Monitoring and Washing: Follow steps 6-7 as described in Protocol 1. To avoid potential side reactions like guanidinylation, it is crucial not to use an excess of HATU relative to the amino acid.

Protocol 3: Standard Coupling using HBTU/HOBt

This is a widely used and generally effective protocol, although caution is advised regarding potential racemization, especially at elevated temperatures.

Materials:

-

Fmoc-Ser(tBu)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Resin Preparation and Deprotection: Follow steps 1-3 as described in Protocol 1.

-

Coupling Solution Preparation:

-

In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

-

Coupling Reaction: Add the coupling solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring and Washing: Follow steps 6-7 as described in Protocol 1.

Mandatory Visualizations

Logical Workflow for Fmoc-SPPS Coupling of Fmoc-Ser(tBu)-OH

Caption: General workflow for the coupling of Fmoc-Ser(tBu)-OH in SPPS.

Decision Tree for Coupling Reagent Selection

References

Protocol for the Activation of Fmoc-Ser(tBu)-OH with HATU and HBTU in Solid-Phase Peptide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry and drug discovery.

Introduction: The efficient formation of amide bonds is a cornerstone of solid-phase peptide synthesis (SPPS). For sterically hindered amino acids, such as the serine derivative Fmoc-Ser(tBu)-OH, the choice of coupling reagent is critical to ensure high yields and minimize side reactions like racemization. This document provides detailed protocols for the activation of Fmoc-Ser(tBu)-OH using two common uronium/aminium-based coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate).

HATU is generally considered a more reactive and efficient coupling reagent than HBTU, particularly for challenging couplings, and is known to better suppress racemization.[1] This is attributed to the 7-azabenzotriazole moiety (HOAt) in HATU, which forms a more reactive OAt-active ester.[2] HBTU, which forms an OBt-active ester, is also a highly effective and widely used coupling reagent.[3] The choice between the two often depends on the specific sequence, the scale of the synthesis, and cost considerations.

Quantitative Data Summary

A comparative study on the racemization of Fmoc-protected amino acids during coupling provides valuable insight into the performance of HATU and HBTU with Fmoc-Ser(tBu)-OH. The following table summarizes the diastereomeric ratio (L/D) of the resulting dipeptide after coupling Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu.

| Coupling Reagent | Base | L/D Ratio |

| HATU | DIPEA | 99.1 / 0.9 |

| HBTU | DIPEA | 98.7 / 1.3 |

Data sourced from a study on the effect of coupling reagents on α-C racemization.[4] The reaction was conducted with the specified coupling reagent and DIPEA at room temperature.

Experimental Protocols

The following are generalized protocols for the activation and coupling of Fmoc-Ser(tBu)-OH on a solid support. These protocols can be adapted for manual or automated peptide synthesis.

Protocol 1: Activation and Coupling of Fmoc-Ser(tBu)-OH using HATU

This protocol is recommended for difficult couplings where high efficiency and minimal racemization are critical.

Materials:

-

Fmoc-Ser(tBu)-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOAt (1-Hydroxy-7-azabenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA) or Collidine or N-Methylmorpholine (NMM)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel. After swelling, drain the DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).

-

Activation Solution Preparation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4.5 equivalents relative to resin loading), HATU (4.5 equivalents), and HOAt (4.5 equivalents) in a minimal amount of DMF.[5]

-

Base Addition: To the activation solution, add a 20% solution of NMM or collidine in DMF (to achieve a final concentration of approximately 2 equivalents of the base per equivalent of amino acid).[5] Alternatively, use DIPEA (9.0 equivalents).

-

Coupling Reaction: Immediately add the activation mixture to the washed resin. Agitate the mixture under an inert atmosphere at room temperature for at least 4 hours. For difficult couplings, the reaction time can be extended up to 24 hours.[5]

-

Washing: After the coupling is complete (as monitored by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Activation and Coupling of Fmoc-Ser(tBu)-OH using HBTU

This protocol provides a robust and widely used method for the coupling of Fmoc-Ser(tBu)-OH.

Materials:

-

Fmoc-Ser(tBu)-OH

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel. After swelling, drain the DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).

-

Activation and Coupling:

-

Reaction: Agitate the mixture under an inert atmosphere at room temperature for 10-60 minutes.[6] Monitor the reaction progress using the Kaiser test.

-

Washing: Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the activation of a carboxylic acid by HATU and HBTU.

Caption: General workflow for HATU-mediated activation of Fmoc-Ser(tBu)-OH.

Caption: General workflow for HBTU-mediated activation of Fmoc-Ser(tBu)-OH.

References

Step-by-Step Guide to Incorporating Fmoc-Ser(tBu)-OH into a Peptide: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the successful incorporation of the protected amino acid Fmoc-Ser(tBu)-OH into a growing peptide chain using manual Solid-Phase Peptide Synthesis (SPPS). The protocols outlined below detail the standard procedures for resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage and deprotection.

Introduction to Fmoc-Based Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry. This methodology allows for the stepwise assembly of a peptide chain on a solid support (resin). The Fmoc group protects the α-amino group of the incoming amino acid and is selectively removed with a mild base, typically piperidine. The side chains of the amino acids are protected with acid-labile groups, such as the tert-butyl (tBu) group on the serine hydroxyl moiety in Fmoc-Ser(tBu)-OH. This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation while the side-chain protecting groups remain intact until the final cleavage step.

Fmoc-Ser(tBu)-OH is the standard building block for introducing a serine residue in Fmoc-based SPPS.[1] The tert-butyl ether protecting group on the side chain prevents unwanted side reactions during synthesis and is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[2][3]

Experimental Protocols

The following protocols are based on a standard 0.1 mmol synthesis scale. Adjustments can be made based on the specific resin loading and desired final peptide quantity.

Materials and Reagents

-

Fmoc-Ser(tBu)-OH

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or Collidine

-

Coupling reagents (e.g., HBTU, HCTU, HATU, or DCC/HOBt)

-

Resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal carboxylic acid)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)